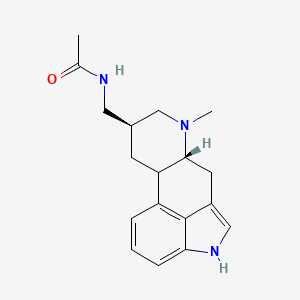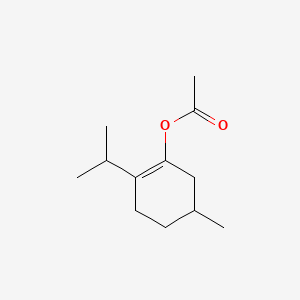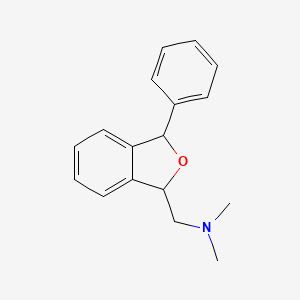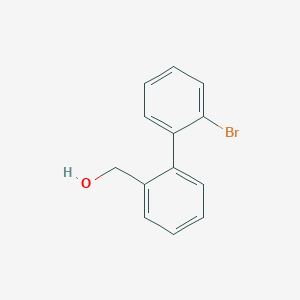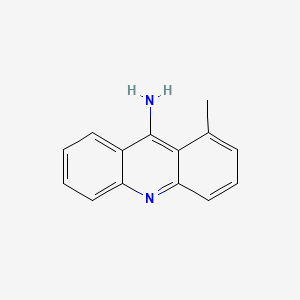![molecular formula C16H23NO3S B13745824 S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability and ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In an industrial setting, the preparation of Boc-protected compounds can be scaled up using similar methods. The use of di-tert-butyl dicarbonate and a suitable base in a solvent like tetrahydrofuran (THF) or acetonitrile is common. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group is used to protect amines during the stepwise synthesis of peptides.
Organic Synthesis: It serves as a protecting group for amines in various organic reactions, allowing for selective transformations.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine and prevents it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, and the free amine is released, allowing it to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate
- tert-Butyloxycarbonyl derivatives of amino acids
Uniqueness
(S)-S-2-(tert-Butoxycarbonylamino)-3-phenylpropyl ethanethioate is unique due to its specific structure, which includes a phenylpropyl group and an ethanethioate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Eigenschaften
Molekularformel |
C16H23NO3S |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)21-11-14(10-13-8-6-5-7-9-13)17-15(19)20-16(2,3)4/h5-9,14H,10-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
FNQGVRYQUMZRGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


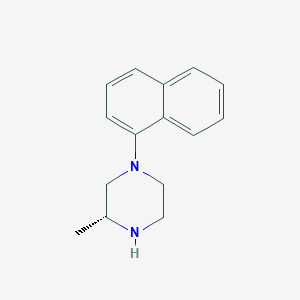
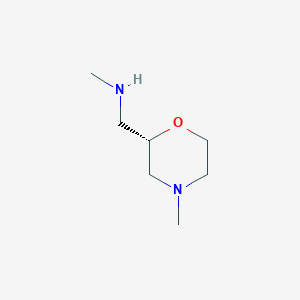
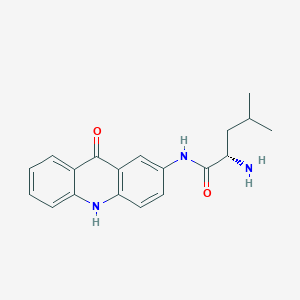
![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
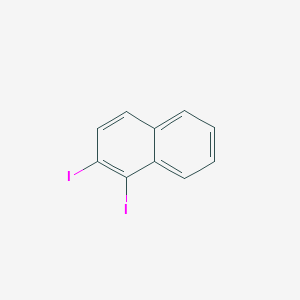
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

